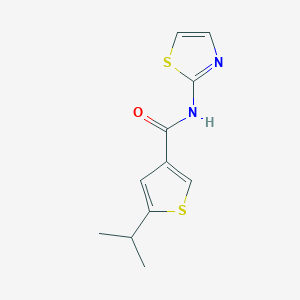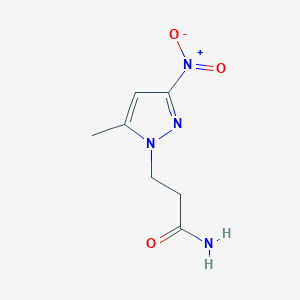
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide, also known as CLIMB, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide increases the levels of endocannabinoids, which are known to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has been shown to reduce anxiety-like behavior in animal models, and to improve symptoms of depression in rodents. It has also been found to have anti-inflammatory effects, and to reduce oxidative stress in the brain. However, the exact biochemical and physiological effects of 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide in lab experiments is its selectivity for FAAH, which allows for more precise targeting of the endocannabinoid system. However, 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, its high lipophilicity can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide. One area of interest is its potential use in treating PTSD, as it has been shown to reduce fear-related behavior in animal models. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide, and to determine its safety and efficacy for use in humans. Finally, the development of new analogs of 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide with improved solubility and selectivity could be a promising area of research.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant properties, and has been used to study the role of the endocannabinoid system in anxiety and depression. 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-4-isoxazolecarboxamide has also been used to investigate the effects of stress on the brain, and its potential use in treating post-traumatic stress disorder (PTSD).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-19(20(24-26-15)17-12-5-6-13-18(17)22)21(25)23-14-8-7-11-16-9-3-2-4-10-16/h2-6,9-10,12-13H,7-8,11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLBGQYZBOWXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-tert-butylphenoxy)acetamide](/img/structure/B4790871.png)
![2-methyl-4-(1-piperidinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B4790873.png)
![ethyl 6-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4790885.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4790886.png)
![N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4790890.png)




![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4790919.png)
![methyl 3-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4790927.png)
![2-[4-[2-(2-furyl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4790958.png)
![2-(2-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4790965.png)